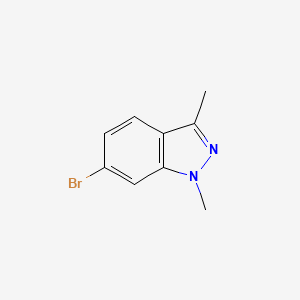

6-Bromo-1,3-dimethyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1,3-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-8-4-3-7(10)5-9(8)12(2)11-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDYCDWCUXKYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 6-Bromo-1,3-dimethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 6-Bromo-1,3-dimethyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is recognized as a privileged structure, frequently appearing in molecules with diverse biological activities.[1][2] This document details robust synthetic routes for the preparation of the title compound, focusing on the strategic N-methylation of the corresponding 6-bromo-3-methyl-1H-indazole precursor. We delve into the causality behind key experimental choices, offering field-proven insights for researchers. Furthermore, this guide compiles the compound's physicochemical and spectroscopic properties and explores its reactivity, particularly the utility of the C6-bromo substituent as a versatile handle for further molecular elaboration in drug discovery programs.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a cornerstone in modern medicinal chemistry, serving as a bioisosteric replacement for indoles and other pharmacophores in the design of novel therapeutic agents.[3] Indazole-containing compounds have demonstrated a vast range of pharmacological activities, including potent inhibition of kinases, antimicrobial effects, and anti-cancer properties.[4] The specific compound, this compound, combines the stability and favorable geometry of the N1-methylated indazole core with a strategically placed bromine atom. This halogen serves not as a simple substituent but as a key functional handle for introducing further molecular diversity through transition-metal-catalyzed cross-coupling reactions, making it an exceptionally valuable building block for generating compound libraries in drug discovery campaigns.[5]

Synthesis of the this compound Core

The synthesis of this compound is most reliably achieved through the regioselective methylation of a pre-synthesized 6-bromo-3-methyl-1H-indazole intermediate. Direct alkylation of indazoles can often lead to a mixture of N1 and N2 isomers, with the N1-substituted product generally being the more thermodynamically stable isomer.[6][7] The choice of a strong, non-nucleophilic base and an appropriate solvent is critical to favor the desired N1-alkylation.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule traces back to commercially available or readily synthesized starting materials. The primary disconnection is the N1-methyl bond, leading back to 6-bromo-3-methyl-1H-indazole.

References

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. connectjournals.com [connectjournals.com]

An In-depth Technical Guide to 6-Bromo-1,3-dimethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows for diverse functionalization, leading to a wide array of biological activities. Indazole derivatives have demonstrated efficacy as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2] Within this important class of molecules, 6-Bromo-1,3-dimethyl-1H-indazole emerges as a key building block for the synthesis of novel therapeutic agents, particularly in the realm of oncology.[3] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in drug discovery.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key identifiers and properties of this compound.

| Property | Value | Source |

| CAS Number | 1095539-84-6 | [4][5] |

| Molecular Formula | C₉H₉BrN₂ | [6][7] |

| Molecular Weight | 225.09 g/mol | [6] |

| Purity | Typically ≥97% | [6] |

| Appearance | Solid (predicted) | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and methanol. |

Synthesis and Mechanistic Insights

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a highly plausible and efficient synthetic pathway can be constructed based on established methodologies for the functionalization of the indazole ring system. The proposed synthesis is a multi-step process commencing with the commercially available 6-bromo-1H-indazole.

The overall synthetic strategy involves the sequential methylation of 6-bromo-1H-indazole. The first methylation at the N1 position is generally favored due to the thermodynamic stability of the resulting product. Subsequent functionalization at the C3 position, followed by a second methylation, would lead to the desired product. However, a more direct approach would be the N-methylation of 6-bromo-3-methyl-1H-indazole.

Proposed Synthetic Workflow

The following diagram, generated using DOT language, illustrates the proposed synthetic pathway.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Plausible Method)

This protocol is a scientifically sound, proposed method based on analogous reactions and established chemical principles for indazole synthesis.

Step 1: Synthesis of 6-Bromo-1-methyl-1H-indazole

This initial step involves the regioselective N-methylation of 6-bromo-1H-indazole. The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) typically favors alkylation at the N1 position, which is the thermodynamically more stable isomer.

-

Reaction Setup: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0°C, add a solution of 6-bromo-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

-

Deprotonation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the indazole nitrogen.

-

Methylation: Cool the mixture back to 0°C and add methyl iodide (1.1 equivalents) dropwise.

-

Reaction Progression: Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 6-bromo-1-methyl-1H-indazole.[3]

Step 2: N-methylation of 6-bromo-3-methyl-1H-indazole (Alternative Plausible Route)

An alternative and potentially more direct route would involve the N-methylation of commercially available 6-bromo-3-methyl-1H-indazole.

-

Reaction Setup: To a solution of 6-bromo-3-methyl-1H-indazole (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or THF, add a base (e.g., sodium hydride or potassium carbonate) (1.1-1.5 equivalents) at 0°C.

-

Deprotonation: Stir the mixture for a short period to allow for deprotonation.

-

Methylation: Add methyl iodide (1.1-1.5 equivalents) dropwise at 0°C.

-

Reaction Progression and Work-up: Allow the reaction to proceed to completion, monitoring by TLC. The work-up and purification would follow a similar procedure as described in Step 1.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 6-position serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, to introduce additional structural diversity.

Precursor for Anticancer Agents

A recent study highlights the significance of the 1,3-dimethyl-1H-indazole scaffold in the development of novel anticancer agents. Researchers designed and synthesized a series of 1,3-dimethyl-6-amino-1H-indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape.[3] In this synthetic route, the this compound would be a key precursor, with the bromo group being subsequently converted to an amino group.

One of the synthesized compounds, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated significant potential in suppressing IDO1 expression and inducing apoptosis in hypopharyngeal carcinoma cells.[3] This underscores the importance of the this compound core in generating compounds with promising anticancer activity.

The following workflow illustrates the potential use of this compound in the synthesis of bioactive molecules.

Caption: Application workflow of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. While detailed characterization data is not widely published, its structural relationship to other well-studied indazole derivatives allows for the confident prediction of its properties and the development of robust synthetic protocols. Its demonstrated utility as a precursor for potent anticancer agents highlights its significance for researchers and scientists in the ongoing quest for novel therapeutics. The methodologies and insights provided in this guide are intended to empower drug development professionals to effectively utilize this important chemical entity in their research endeavors.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abacipharma.com [abacipharma.com]

- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 6. indiamart.com [indiamart.com]

- 7. This compound,(CAS# 1095539-84-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-1,3-dimethyl-1H-indazole

Introduction to 6-Bromo-1,3-dimethyl-1H-indazole

This compound belongs to the indazole class of bicyclic heteroaromatic compounds. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of a bromine atom and two methyl groups on the indazole scaffold imparts specific physicochemical properties that can influence molecular interactions and metabolic stability, making this compound a valuable building block in the synthesis of novel therapeutic agents. Accurate structural elucidation through spectroscopic methods is paramount for its quality control and for understanding its reactivity in further chemical transformations.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For this compound, the predicted ¹H and ¹³C NMR spectra provide valuable insights into its structure. These predictions are based on established empirical models and computational algorithms that have been validated against extensive experimental databases.[3][4][5][6][7]

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electronic environment of each proton, including the effects of the bromine substituent and the heterocyclic ring system.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.5 - 7.7 | d | ~8.5 - 9.0 |

| H-5 | ~7.2 - 7.4 | dd | ~8.5 - 9.0, ~1.5 - 2.0 |

| H-7 | ~7.8 - 8.0 | d | ~1.5 - 2.0 |

| N-CH₃ (1-position) | ~3.8 - 4.0 | s | - |

| C-CH₃ (3-position) | ~2.4 - 2.6 | s | - |

-

Aromatic Protons: The protons on the benzene ring (H-4, H-5, and H-7) are expected to resonate in the downfield region (δ 7.0-8.0 ppm) characteristic of aromatic compounds. The bromine atom at the 6-position will influence the chemical shifts of the adjacent protons through its electron-withdrawing inductive effect and electron-donating resonance effect.

-

Methyl Protons: The two methyl groups will appear as sharp singlets due to the absence of adjacent protons. The N-methyl group is expected to be more deshielded (higher chemical shift) than the C-methyl group due to the direct attachment to the electronegative nitrogen atom.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~140 - 145 |

| C-3a | ~120 - 125 |

| C-4 | ~125 - 130 |

| C-5 | ~120 - 125 |

| C-6 | ~115 - 120 |

| C-7 | ~110 - 115 |

| C-7a | ~140 - 145 |

| N-CH₃ | ~30 - 35 |

| C-CH₃ | ~10 - 15 |

-

Aromatic and Heterocyclic Carbons: The carbon atoms of the bicyclic ring system will have chemical shifts in the range of δ 110-145 ppm. The carbon atom bearing the bromine (C-6) is expected to have a lower chemical shift compared to the other aromatic carbons due to the heavy atom effect of bromine.

-

Methyl Carbons: The signals for the two methyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[8] The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-N and C-Br bonds.[9][10][11][12]

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch (CH₃) | 2850 - 3000 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| C-N stretch | 1000 - 1300 | Medium |

| C-Br stretch | 500 - 600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.[13] For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of bromine.[14][15][16][17]

The molecular weight of this compound is 225.09 g/mol . The presence of one bromine atom will result in two molecular ion peaks of nearly equal intensity at m/z 224 and 226, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Predicted Fragmentation Pattern:

-

Loss of a methyl group: A common fragmentation pathway would be the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a fragment ion at m/z 209/211.

-

Loss of HBr: Elimination of hydrogen bromide (HBr) could lead to a fragment at m/z 144.

-

Ring cleavage: Further fragmentation of the indazole ring system would produce smaller charged fragments.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are based on standard practices for the analysis of heterocyclic organic compounds.[2][18][19]

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

IR Data Acquisition

Caption: Workflow for IR data acquisition using an ATR accessory.

MS Data Acquisition

Caption: Workflow for mass spectrometry data acquisition.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the expected NMR, IR, and MS data, grounded in fundamental principles and comparisons with analogous structures, offers a reliable framework for the identification and structural verification of this compound. The provided experimental protocols serve as a practical guide for researchers to obtain high-quality spectroscopic data. As a key building block in synthetic and medicinal chemistry, a thorough understanding of the spectroscopic properties of this compound is essential for advancing research and development in these fields.

References

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 4. PROSPRE [prospre.ca]

- 5. Predict 13C carbon NMR spectra [nmrdb.org]

- 6. Visualizer loader [nmrdb.org]

- 7. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. scribd.com [scribd.com]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 13. scienceready.com.au [scienceready.com.au]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. application.wiley-vch.de [application.wiley-vch.de]

- 19. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of 6-Bromo-1,3-dimethyl-1H-indazole: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Bromo-1,3-dimethyl-1H-indazole in common organic solvents. While specific experimental solubility data for this compound is not extensively published, this paper leverages established principles of organic chemistry and methodologies applied to structurally similar indazole derivatives to offer a predictive solubility profile. Crucially, this guide furnishes detailed, field-proven protocols for researchers to empirically determine solubility, ensuring reproducible and accurate results. By explaining the causality behind experimental choices and emphasizing self-validating systems, this document serves as a practical resource for scientists engaged in drug discovery, process development, and medicinal chemistry, where understanding solubility is a critical parameter for success.

Introduction: The Significance of this compound in Modern Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors and antimicrobial agents.[1] The specific analogue, this compound, represents a key building block for the synthesis of novel therapeutic agents. Its utility in synthetic chemistry and the ultimate developability of its derivatives are profoundly influenced by its physicochemical properties, paramount among which is solubility.

A thorough understanding of a compound's solubility in various organic solvents is fundamental for:

-

Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics.

-

Purification: Selecting appropriate solvents for crystallization and chromatography.[2]

-

Formulation: Developing suitable delivery systems for preclinical and clinical studies.

-

Biological Assays: Preparing stock solutions and ensuring compound availability in in vitro and in vivo models.[1]

This guide is designed to equip researchers with the foundational knowledge and practical methodologies to confidently assess and utilize the solubility characteristics of this compound.

Physicochemical Properties and Predicted Solubility Profile

To predict the solubility of this compound, we must first consider its structural attributes and key physicochemical parameters.

| Property | Value / Prediction | Source |

| Molecular Formula | C₉H₉BrN₂ | PubChem |

| Molecular Weight | 225.09 g/mol | PubChem |

| Appearance | Likely a solid at room temperature | General knowledge of similar compounds |

| Calculated LogP | ~3.0 - 3.5 | Prediction based on similar structures[1] |

| Hydrogen Bond Donors | 0 | Structure Analysis |

| Hydrogen Bond Acceptors | 2 (Nitrogen atoms) | Structure Analysis |

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3][4][5] This principle states that substances with similar polarities are more likely to be soluble in one another. Based on its structure—a largely aromatic and heterocyclic core with a bromine substituent and two methyl groups—this compound is expected to be a nonpolar to moderately polar compound.

Based on these characteristics, a qualitative solubility profile can be predicted:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | Strong dipole-dipole interactions are expected. DMSO and DMF are often excellent solvents for a wide range of organic molecules.[1][6] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Low | The molecule can act as a hydrogen bond acceptor. Solubility is expected to be higher in alcohols than in water.[6] |

| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | Moderate to High | The nonpolar aromatic core and alkyl substituents suggest good compatibility with nonpolar solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | These solvents have intermediate polarity and are often good choices for compounds of this nature. |

| Esters | Ethyl Acetate | Moderate | The moderate polarity of ethyl acetate should facilitate dissolution.[6] |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low | The lack of hydrogen bond donors and the significant nonpolar character predict poor aqueous solubility. |

Experimental Determination of Thermodynamic Solubility: The Gold Standard

While predictions are useful, empirical determination of solubility is essential for accurate and reliable scientific work. The shake-flask method is the gold standard for determining thermodynamic solubility, which is the equilibrium concentration of a compound in a saturated solution at a specific temperature.[1]

Detailed Protocol for the Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring the generation of robust data.

Materials:

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Workflow Diagram:

Caption: Shake-Flask Method for Thermodynamic Solubility.

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible to ensure a saturated solution is achieved.[6]

-

Add a known volume (e.g., 2 mL) of the selected solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.[7]

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Prepare a standard curve of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the standard curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. Express the solubility in units such as mg/mL or mmol/L.

-

Factors Influencing Solubility: A Deeper Dive

Several factors can influence the solubility of this compound, and understanding these can aid in solvent selection and troubleshooting.[8]

-

Polarity: As discussed, the "like dissolves like" principle is the most significant factor.[5][9] The interplay between the nonpolar indazole core and the potential for dipole-dipole interactions with the nitrogen atoms will dictate its solubility in a given solvent.

-

Temperature: For most solid solutes, solubility increases with temperature.[5][8][9] This is because the dissolution process is often endothermic, and increased thermal energy helps overcome the crystal lattice energy of the solid.[5][10] This can be leveraged during recrystallization for purification.

-

Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility compared to smaller, more compact molecules.[5][7][9]

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of this compound will impact its solubility. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility.

Logical Relationship Diagram:

Caption: Key Factors Influencing Solubility.

Conclusion

While a definitive, published quantitative solubility profile for this compound remains to be established, this guide provides a robust framework for researchers to approach this critical parameter. By understanding the compound's physicochemical properties and the principles governing solubility, scientists can make informed predictions about its behavior in various organic solvents. More importantly, the detailed, step-by-step protocol for the shake-flask method empowers research and development professionals to generate the precise, high-quality solubility data necessary to advance their projects. The systematic application of these methodologies will undoubtedly facilitate the efficient use of this compound in the synthesis of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. byjus.com [byjus.com]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 10. youtube.com [youtube.com]

The Indazole Nucleus: A Privileged Scaffold Forged in the Crucible of Synthetic and Medicinal Chemistry

An In-depth Technical Guide on the Discovery and History of Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, stands as a testament to the enduring power of heterocyclic chemistry in the quest for therapeutic innovation.[1] From its initial synthesis in the late 19th century to its current status as a "privileged scaffold" in medicinal chemistry, the journey of the substituted indazole is a compelling narrative of synthetic ingenuity and serendipitous biological discovery.[1][2] This technical guide provides a comprehensive exploration of the discovery and history of substituted indazoles. It delves into the foundational synthetic methodologies that first brought this versatile nucleus to light, tracing the evolution of these techniques into the sophisticated strategies employed today. We will examine the key conceptual breakthroughs, such as the recognition of indazole as a bioisostere of indole, that propelled its adoption in drug discovery.[3][4] Furthermore, this guide will illuminate the early pharmacological investigations that unveiled the vast therapeutic potential harbored within the indazole framework, leading to the development of blockbuster drugs.[1] Through detailed experimental protocols, mechanistic discussions, and visualizations of key synthetic pathways, this document aims to provide researchers and drug development professionals with a deep and practical understanding of the historical and chemical context that continues to make substituted indazoles a cornerstone of modern medicinal chemistry.

The Genesis of a Scaffold: Discovery and Early Synthetic Strategies

The story of the indazole ring system begins in the late 19th century, a period of fervent exploration in organic chemistry. It was during this era that the fundamental building blocks of heterocyclic chemistry were being laid, and the indazole nucleus emerged from the foundational work of pioneering chemists.

The Pioneering Synthesis of an Indazole Derivative by Emil Fischer (1883)

The first documented synthesis of a compound containing the indazole ring system is credited to the eminent chemist Emil Fischer in 1883.[1] Interestingly, Fischer did not synthesize the parent indazole but rather an oxo-substituted derivative, 3-indazolone.[1] This seminal work, while not yielding the unsubstituted heterocycle, was the crucial first step in recognizing and constructing this novel bicyclic aromatic system.[1]

Experimental Protocol: Fischer's Synthesis of 3-Indazolone [1]

-

Starting Material: o-Hydrazinobenzoic acid

-

Procedure:

-

o-Hydrazinobenzoic acid is subjected to heating.

-

The heat induces an intramolecular condensation and cyclization reaction.

-

A molecule of water is eliminated, leading to the formation of the 3-indazolone ring system.

-

-

Reaction Conditions: While the initial reports lacked precise details, the reaction is understood to occur at elevated temperatures.[1]

-

Observations: Fischer's work demonstrated the feasibility of constructing the fused benzene-pyrazole ring system, which he named "indazol."[1]

The Jacobson Indazole Synthesis: A Versatile Approach

Following Fischer's initial discovery, other chemists began to explore methods for the synthesis of the parent indazole and its substituted derivatives. The Jacobson synthesis, a significant advancement, provided a more general route to the indazole core.[5][6] This method relies on the intramolecular cyclization of a diazonium salt derived from an appropriately substituted aniline.[1][5]

Experimental Protocol: Jacobson Indazole Synthesis [5]

-

Starting Material: o-Toluidine (or a substituted o-alkylaniline)

-

Procedure:

-

The starting o-alkylaniline is first N-acylated to protect the amino group.

-

The N-acetylated compound is then treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form an N-nitroso intermediate.

-

This intermediate undergoes an intramolecular cyclization upon heating, with the extrusion of the acyl group, to yield the 1H-indazole.

-

-

Causality Behind Experimental Choices: The initial N-acetylation of the aniline is crucial for controlling the subsequent nitrosation reaction and facilitating the cyclization. The use of nitrous acid is a classic method for generating diazonium species, which are key electrophilic intermediates in this transformation.

Caption: The Jacobson synthesis of 1H-indazole from o-toluidine.

The von Auwers Indazole Synthesis

Another important early contribution to indazole synthesis was developed by Karl von Auwers. This method provides a route to 3-substituted indazoles.[1]

Experimental Protocol: von Auwers Indazole Synthesis [1]

-

Starting Materials: o-Nitrobenzylidene chloride and a primary amine or hydrazine.

-

Procedure: The synthesis involves the condensation of o-nitrobenzylidene chloride with an amine or hydrazine, followed by a reductive cyclization to form the indazole ring.

The Rise of a Privileged Scaffold: Recognition of Biological Activity

For many years after its discovery, the indazole nucleus remained largely a subject of academic curiosity. However, in the mid-20th century, the tide began to turn as the biological activities of substituted indazoles started to be unveiled, revealing their immense therapeutic potential.[1]

Early Glimmers of Therapeutic Promise: Antimicrobial and Anti-inflammatory Properties

Initial pharmacological screenings of synthetic indazole derivatives revealed modest but significant antimicrobial and anti-inflammatory activities.[1][7] These early findings were crucial as they demonstrated that the indazole scaffold could serve as a viable starting point for the development of novel therapeutic agents. While the mechanisms of action were not fully understood at the time, these discoveries spurred further investigation into the medicinal chemistry of indazoles.[1]

A landmark discovery in the therapeutic application of substituted indazoles was the development of Benzydamine in the mid-20th century.[1][8] This compound exhibited potent anti-inflammatory and analgesic properties and became a widely used non-steroidal anti-inflammatory drug (NSAID).[8] The success of Benzydamine firmly established the indazole nucleus as a pharmacologically relevant scaffold.

The Indazole as a Bioisostere: A Paradigm Shift in Drug Design

A pivotal moment in the history of indazole-based drug discovery was the recognition of its role as a bioisostere for the indole nucleus.[3][4] Bioisosterism, the principle of replacing a functional group in a molecule with another group that has similar physical or chemical properties to retain or enhance biological activity, is a cornerstone of medicinal chemistry.[9]

The structural and electronic similarities between indazole and indole are striking. Both are bicyclic aromatic systems with a hydrogen bond donor (N-H) group. However, the indazole possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, a feature absent in indole. This subtle yet significant difference can lead to altered binding interactions with biological targets, potentially improving potency, selectivity, and pharmacokinetic properties. The realization that indazole could effectively mimic indole opened up vast new avenues for drug design, allowing medicinal chemists to systematically modify existing indole-based drugs and discover novel agents with improved therapeutic profiles.[4]

This concept was powerfully demonstrated in the development of serotonin 5-HT3 receptor antagonists. The replacement of the indole moiety in potent antagonists with an indazole ring led to compounds with comparable or even superior activity, solidifying the utility of this bioisosteric replacement strategy.[4]

Modern Synthetic Methodologies: Expanding the Chemical Space of Indazoles

The classical syntheses of Fischer, Jacobson, and von Auwers laid the groundwork for indazole chemistry. However, the demands of modern drug discovery for efficiency, diversity, and functional group tolerance have driven the development of more sophisticated and versatile synthetic methods.

The Davis-Beirut Reaction: A Novel Approach to 2H-Indazoles

A significant modern contribution to indazole synthesis is the Davis-Beirut reaction , which provides an efficient route to 2H-indazoles and indazolones.[10][11][12] This reaction is particularly noteworthy for its use of inexpensive starting materials and its avoidance of toxic metals.[10] The reaction proceeds via an N-N bond-forming heterocyclization under either acidic or basic conditions.[10][11]

Experimental Protocol: Base-Catalyzed Davis-Beirut Reaction [10]

-

Starting Material: N-substituted 2-nitrobenzylamine

-

Procedure:

-

The N-substituted 2-nitrobenzylamine is heated in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent.

-

The base abstracts a proton from the benzylic carbon, forming a carbanion.

-

The carbanion then attacks the nitro group, initiating the N-N bond formation and subsequent cyclization to the 2H-indazole.

-

-

Causality Behind Experimental Choices: The use of a strong base is essential to deprotonate the weakly acidic benzylic C-H bond, generating the key carbanionic intermediate. The nitro group serves as an internal oxidant and provides the second nitrogen atom for the pyrazole ring.

Caption: Simplified workflow of the base-catalyzed Davis-Beirut reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and the construction of the indazole scaffold is no exception. These methods offer a powerful and flexible approach to creating a wide variety of substituted indazoles with high efficiency and functional group tolerance.[3] A common strategy involves the palladium-catalyzed coupling of an o-haloaniline derivative with a hydrazine, followed by intramolecular cyclization.[7]

The Indazole in Modern Drug Discovery: A Legacy of Therapeutic Success

The foundational discoveries and synthetic advancements have culminated in the indazole nucleus being a prominent feature in a multitude of clinically successful drugs across diverse therapeutic areas.[2][3][13]

| Drug Name | Therapeutic Area | Mechanism of Action |

| Pazopanib | Oncology | Multikinase inhibitor |

| Axitinib | Oncology | Tyrosine kinase inhibitor |

| Granisetron | Antiemetic | Serotonin 5-HT3 receptor antagonist |

| Niraparib | Oncology | PARP inhibitor |

| Bendazac | Anti-inflammatory | NSAID |

The success of these drugs underscores the versatility of the indazole scaffold and its ability to be tailored to interact with a wide range of biological targets.[2]

Conclusion and Future Perspectives

From its humble beginnings in the late 19th century, the substituted indazole has evolved into a cornerstone of modern medicinal chemistry. The pioneering synthetic work of chemists like Fischer and Jacobson, coupled with the crucial recognition of its bioisosteric relationship with indole, has paved the way for its widespread application in drug discovery.[1][4] The development of modern synthetic methodologies continues to expand the accessible chemical space of indazole derivatives, promising the discovery of new therapeutic agents with enhanced efficacy and safety profiles.[3][14] As our understanding of disease biology deepens, the "privileged" indazole scaffold is poised to remain a vital tool in the hands of medicinal chemists for the foreseeable future, continuing its legacy of contributing to human health.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. Indazole - Wikipedia [en.wikipedia.org]

- 9. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]

- 10. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 11. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnrjournal.com [pnrjournal.com]

- 14. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-1,3-dimethyl-1H-indazole

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. The specific substitution pattern of 6-Bromo-1,3-dimethyl-1H-indazole makes it a valuable scaffold for the development of novel therapeutics, particularly in kinase inhibition and other signaling pathways. Its synthesis, therefore, is of significant interest to researchers in drug discovery and development.

This document provides a comprehensive guide to a reliable and efficient two-step synthetic route for this compound. The proposed pathway is designed for both clarity and reproducibility, grounded in well-established chemical principles and analogous transformations reported in the literature. We will first detail the formation of the indazole core via diazotization and cyclization of a substituted 2-aminoacetophenone, followed by a highly regioselective N-methylation to yield the final product.

Overall Synthetic Pathway

The synthesis is logically structured in two primary stages:

-

Formation of the Indazole Core: Synthesis of the key intermediate, 6-Bromo-3-methyl-1H-indazole.

-

N-Alkylation: Regioselective methylation of the N1 position to yield the target compound, this compound.

Caption: Proposed two-step synthetic workflow for this compound.

PART 1: Synthesis of 6-Bromo-3-methyl-1H-indazole

Rationale and Mechanistic Insight

The formation of the 3-methyl-1H-indazole core is achieved through a classical acid-catalyzed diazotization of the primary aromatic amine of 1-(2-amino-4-bromophenyl)ethanone, followed by intramolecular cyclization. The amine is first converted to a diazonium salt using sodium nitrite in an acidic medium at low temperatures (0–5 °C) to ensure its stability. The subsequent intramolecular cyclization is spontaneous, where the nucleophilic carbon of the enol or enolate form of the acetyl group attacks the diazonium group, leading to the formation of the pyrazole ring fused to the benzene ring. This method is a robust and widely used strategy for constructing the indazole scaffold from ortho-amino aryl ketones.[1][2]

Quantitative Data Summary: Part 1

| Reagent/Material | MW ( g/mol ) | Density (g/mL) | Molar Eq. | Amount |

| 1-(2-amino-4-bromophenyl)ethanone | 214.05 | - | 1.0 | e.g., 10.0 g |

| Hydrochloric Acid (conc., 37%) | 36.46 | 1.18 | Excess | ~40 mL |

| Sodium Nitrite (NaNO₂) | 69.00 | - | 1.1 | e.g., 3.5 g |

| Water (deionized) | 18.02 | 1.00 | - | As needed |

| Sodium Bicarbonate (sat. aq. soln.) | 84.01 | - | - | To neutralize |

| Ethyl Acetate (EtOAc) | 88.11 | 0.902 | - | For extraction |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | For drying |

Detailed Experimental Protocol: Part 1

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend 1-(2-amino-4-bromophenyl)ethanone (1.0 eq.) in a mixture of concentrated hydrochloric acid and water (1:1 v/v).

-

Cooling: Cool the suspension to 0–5 °C using an ice-salt bath with vigorous stirring.

-

Diazotization: Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the cooled suspension via the dropping funnel, ensuring the internal temperature is maintained below 5 °C. The addition should take approximately 20-30 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0–5 °C for an additional 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, neutralizing it, and extracting with ethyl acetate to check for the disappearance of the starting material.

-

Work-up and Neutralization: Once the reaction is complete, slowly and carefully neutralize the cold reaction mixture by adding a saturated aqueous solution of sodium bicarbonate portion-wise until the pH reaches ~7-8. Effervescence will occur.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-Bromo-3-methyl-1H-indazole.

-

Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure intermediate.

PART 2: Synthesis of this compound

Rationale and Mechanistic Insight

The N-alkylation of indazoles can potentially yield two regioisomers: the N1- and N2-alkylated products. However, the N1-substituted indazole is generally the thermodynamically more stable isomer.[3] The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) effectively deprotonates the indazole ring to form the indazolide anion. Subsequent reaction with an electrophile like methyl iodide (CH₃I) proceeds to give the methylated product.

Crucially, this protocol (NaH in THF) is known to be highly selective for the N1 position.[4] This selectivity is further enhanced by the presence of a substituent at the C3 position, which sterically hinders the approach of the electrophile to the N2 position.[1][5] Therefore, this method is expected to provide the desired this compound with excellent regioselectivity and in high yield.

Quantitative Data Summary: Part 2

| Reagent/Material | MW ( g/mol ) | Purity/Grade | Molar Eq. | Amount |

| 6-Bromo-3-methyl-1H-indazole | 211.06 | As synthesized in Part 1 | 1.0 | e.g., 5.0 g |

| Sodium Hydride (NaH) | 24.00 | 60% dispersion in oil | 1.2 | e.g., 1.14 g |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | ≥99.9%, inhibitor-free | - | ~100 mL |

| Methyl Iodide (CH₃I) | 141.94 | 99% | 1.1 | e.g., 1.6 mL |

| Saturated Aqueous NH₄Cl | 53.49 | ACS Grade | - | To quench |

| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | - | For extraction |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ACS Grade | - | For drying |

Detailed Experimental Protocol: Part 2

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane to remove the mineral oil, decant the hexane, and dry the NaH under a stream of nitrogen.

-

Solvent Addition: Add anhydrous THF (~80 mL) to the flask. Cool the resulting suspension to 0 °C using an ice bath.

-

Deprotonation: Dissolve the 6-Bromo-3-methyl-1H-indazole (1.0 eq.) from Part 1 in anhydrous THF (~20 mL). Add this solution dropwise to the stirred NaH suspension at 0 °C. After the addition, allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.

-

Alkylation: Cool the reaction mixture back down to 0 °C and add methyl iodide (1.1 eq.) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction's completion by TLC, observing the consumption of the starting material and the formation of a new, less polar spot.[4]

-

Quenching: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, this compound, as a pure solid.

References

- 1. Buy 6-Bromo-3-methyl-1-tosyl-1H-indazole [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

Application Notes & Protocols: Strategic Use of 6-Bromo-1,3-dimethyl-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions

Abstract

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 6-Bromo-1,3-dimethyl-1H-indazole as a key building block in palladium-catalyzed cross-coupling reactions. The indazole scaffold is a privileged structure in medicinal chemistry, and the strategic functionalization of this core via robust palladium catalysis is paramount for the rapid generation of diverse compound libraries. This document explains the causality behind experimental choices, offers validated step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, and presents data in a clear, comparative format.

Introduction: The Strategic Value of the Indazole Core and Palladium Catalysis

The 1H-indazole moiety is a cornerstone in modern pharmacology, forming the structural basis for a multitude of therapeutic agents with activities ranging from anticancer to anti-inflammatory.[1][2] The ability to precisely and efficiently modify this heterocyclic system is therefore of critical importance. This compound serves as an exemplary starting material for such modifications. The C6-Broromine atom provides a reactive handle for palladium-catalyzed cross-coupling, a class of reactions celebrated for its remarkable reliability, functional group tolerance, and broad substrate scope in forming new carbon-carbon and carbon-nitrogen bonds.[3][4][5]

Palladium's unique ability to cycle between Pd(0) and Pd(II) oxidation states is the engine of these transformations, enabling the sequential steps of oxidative addition, transmetalation (or amine coordination), and reductive elimination that forge the desired bond.[4][5][6] The choice of ligand, base, and solvent are not arbitrary; they are critical parameters that modulate the catalyst's reactivity and stability, directly influencing reaction efficiency, yield, and purity.[7][8] This guide will dissect these choices within the context of specific, high-impact coupling reactions.

References

- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]

- 3. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. nobelprize.org [nobelprize.org]

- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols for the N-Alkylation of 6-Bromo-Indazole

Introduction: The Significance and Challenge of Indazole Alkylation

The indazole scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents in medicinal chemistry and drug development.[1][2] Its structural resemblance to indole allows it to function as a bioisostere, while its unique electronic properties have been leveraged in drugs for oncology (e.g., Pazopanib, Niraparib), inflammation (Benzydamine), and antiemesis (Granisetron).[2] The 6-bromo-indazole derivative, in particular, serves as a versatile intermediate, with the bromine atom providing a synthetic handle for further functionalization through cross-coupling reactions.

A critical step in the synthesis of many indazole-based drug candidates is the substitution at one of the ring's nitrogen atoms. However, the indazole ring possesses two nucleophilic nitrogens, N-1 and N-2, leading to the potential formation of two distinct regioisomers upon alkylation.[1][3] This lack of inherent regioselectivity presents a significant synthetic challenge, often resulting in mixtures that are difficult to separate, thereby reducing the overall yield of the desired product.[2][4]

This guide provides a detailed exploration of the factors governing the regioselectivity of N-alkylation on 6-bromo-indazole and presents field-proven, step-by-step protocols to selectively target either the N-1 or N-2 position.

The Decisive Factors: Understanding Regioselectivity

The regiochemical outcome of the N-alkylation of indazole is not arbitrary; it is a finely tuned interplay of electronic and steric factors, governed by the principles of kinetic versus thermodynamic control.[3] The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the corresponding 2H-tautomer.[2][5][6] This intrinsic stability can be exploited to favor the N-1 alkylated product under conditions that allow for equilibration.[2][6]

Key factors influencing the N-1 versus N-2 selectivity include:

-

Choice of Base and Solvent: The nature of the base and solvent system is paramount. Strong, non-coordinating bases (e.g., Sodium Hydride, NaH) in aprotic solvents (e.g., Tetrahydrofuran, THF) typically deprotonate the indazole to form the indazolide anion. Under these conditions, the reaction often proceeds under thermodynamic control, favoring the more stable N-1 isomer.[1][2] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can lead to mixtures of both isomers.[3][4]

-

Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C-7 position, can sterically hinder the N-1 position, thereby directing the alkylating agent towards the more accessible N-2 nitrogen.[1][2][5] For 6-bromo-indazole, this effect is minimal.

-

Alkylating Agent: The nature of the electrophile can also influence the outcome, though the base/solvent system is typically the dominant factor.

-

Reaction Conditions: Temperature and reaction time can shift the balance between kinetic and thermodynamic products. Higher temperatures can facilitate the equilibration of the initially formed kinetic product to the more stable thermodynamic product.[2]

Caption: Key factors influencing the regioselective N-alkylation of indazoles.

Experimental Protocols

Protocol 1: Selective Synthesis of N-1 Alkylated 6-Bromo-Indazole (Thermodynamic Control)

This protocol is optimized to achieve high regioselectivity for the N-1 position by employing a strong base in a non-polar aprotic solvent, favoring the formation of the more stable thermodynamic product.[1][2][5] The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a robust and widely cited system for achieving excellent N-1 selectivity.[1][4]

Workflow Diagram:

Caption: Workflow for the selective N-1 alkylation of 6-bromo-indazole.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-bromo-1H-indazole (1.0 equiv).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (a typical concentration is 0.1-0.2 M).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions. Caution: NaH is highly reactive and generates hydrogen gas upon contact with protic sources. Ensure proper ventilation.

-

Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.[3]

-

Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.5 equiv) dropwise to the suspension at room temperature.[3]

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-1 alkylated 6-bromo-indazole.[3]

Protocol 2: Selective Synthesis of N-2 Alkylated 6-Bromo-Indazole (Kinetic Control)

Achieving high selectivity for the N-2 position often requires conditions that favor kinetic control or employ specific reaction mechanisms. The Mitsunobu reaction is a classic and effective method that demonstrates a strong preference for the formation of the N-2 regioisomer of indazoles.[2][3][5]

Step-by-Step Methodology (Mitsunobu Reaction):

-

Preparation: In a round-bottom flask under an inert atmosphere, dissolve 6-bromo-1H-indazole (1.0 equiv), the desired primary or secondary alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[3]

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over several minutes. Note: Azodicarboxylates are hazardous; handle with care. The solution will typically turn from colorless to a yellow or orange hue.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.[3]

-

Concentration: After the reaction is complete (monitored by TLC/LC-MS), remove the solvent under reduced pressure.

-

Purification: The crude mixture, containing the desired product along with triphenylphosphine oxide and the reduced hydrazide, can be purified directly by flash column chromatography on silica gel to separate the N-2 and N-1 isomers and byproducts.[3]

Alternative Modern Protocol (TfOH-Catalyzed Alkylation):

A highly selective metal-free method for N-2 alkylation involves the reaction with diazo compounds catalyzed by triflic acid (TfOH).[3][7] This protocol can achieve N-2/N-1 ratios of up to 100:0.[7]

-

Preparation: To a solution of 6-bromo-1H-indazole (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM), add the diazo compound (1.2 equiv).[3]

-

Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1-0.2 equiv) dropwise.[3]

-

Reaction and Workup: Stir at room temperature until completion, then quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]

-

Purification: Extract with DCM and purify the crude product via column chromatography to yield the pure N-2 alkylated product.[3]

Protocol 3: Non-Selective Alkylation and Isomer Separation

In some instances, particularly when using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF, the alkylation results in a mixture of N-1 and N-2 isomers.[3][8] While not ideal for selectivity, this method is often practical and scalable. The primary challenge then becomes the efficient separation of the regioisomers.

Step-by-Step Methodology:

-

Preparation: Suspend 6-bromo-1H-indazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equiv) in anhydrous DMF.

-

Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.

-

Reaction: Stir the mixture at room temperature or heat as required (e.g., 60-80 °C) overnight.

-

Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).[3]

-

Drying and Concentration: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Carefully separate the N-1 and N-2 regioisomers using flash column chromatography. The polarity difference between the two isomers is usually sufficient for separation on silica gel.

Data Summary: Comparison of Protocols

The choice of protocol will depend on the desired regioisomer and the available reagents. The following table summarizes the expected outcomes for the alkylation of a typical indazole substrate.

| Protocol | Base / Reagents | Solvent | Typical Regioselectivity (N-1 : N-2) | Control Type | Reference(s) |

| 1. N-1 Selective | Sodium Hydride (NaH) | THF | >95 : 5 | Thermodynamic | [1][2][5] |

| 2. N-2 Selective | PPh₃ / DIAD / Alcohol | THF | 1 : >2.5 (Varies) | Kinetic/Mechanistic | [2][3][5] |

| 2. N-2 Selective | TfOH / Diazo Compound | DCM | <1 : >99 | Mechanistic | [3][7] |

| 3. Mixed | Potassium Carbonate (K₂CO₃) | DMF | ~ 1 : 1 (Variable) | Mixed | [3][8] |

Conclusion

The regioselective N-alkylation of 6-bromo-indazole is a critical transformation for which a "one-size-fits-all" approach is insufficient. A successful outcome hinges on a rational choice of reaction conditions tailored to the desired isomeric product. For selective N-1 alkylation, leveraging thermodynamic control with a strong base like NaH in THF is the most reliable strategy. Conversely, to obtain the N-2 isomer, kinetically controlled or mechanistically distinct methods such as the Mitsunobu reaction or TfOH-catalyzed alkylation are required. By understanding the underlying principles and applying the detailed protocols provided, researchers can confidently navigate the synthetic challenges and efficiently access the desired N-alkylated 6-bromo-indazole isomers for their drug discovery programs.

References

- 1. research.ucc.ie [research.ucc.ie]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 6. d-nb.info [d-nb.info]

- 7. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 6-Bromo-1,3-dimethyl-1H-indazole in Medicinal Chemistry

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Specifically, 6-bromo-1,3-dimethyl-1H-indazole serves as a versatile and highly valuable starting material for the synthesis of novel therapeutic agents, particularly in oncology.[3][4] The bromine atom at the C6 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore and optimize structure-activity relationships (SAR). This guide provides a comprehensive overview and detailed protocols for the derivatization of this compound, focusing on key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, reaction optimization, and mechanistic considerations.

Introduction: The Strategic Importance of the this compound Scaffold

The indazole nucleus is a bioisostere of indole and is found in numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[2][3] The 1,3-dimethyl-1H-indazole core, in particular, has been a focal point in the development of potent kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4][5] Consequently, the development of small molecule kinase inhibitors has become a major focus in cancer drug discovery.[5]

The strategic placement of a bromine atom at the 6-position of the 1,3-dimethyl-1H-indazole core is a key design element. This aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[6][7] This allows for the systematic modification of this position to probe interactions with the target protein and optimize pharmacokinetic and pharmacodynamic properties.

This document will detail the application of three major palladium-catalyzed cross-coupling reactions for the derivatization of this compound:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with various aryl and heteroaryl boronic acids or esters.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Synthesis of the Starting Material: this compound

While this guide focuses on the derivatization of this compound, a brief overview of its synthesis is pertinent. A common route involves the N-methylation of commercially available 6-bromo-1H-indazole.[8] It is crucial to ensure the purity of the starting material before proceeding with derivatization reactions.

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are indispensable in medicinal chemistry.[6] The general workflow for these reactions involves careful selection of the palladium catalyst, ligand, base, and solvent to achieve optimal reactivity and yield.

Caption: General experimental workflow for cross-coupling reactions.[1]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming biaryl and heteroaryl structures.[9][10] The reaction involves the coupling of an organoboron reagent (boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base.[11]

Causality Behind Experimental Choices:

-

Palladium Catalyst: A Pd(0) species is the active catalyst.[11] Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.[10][12]

-

Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like SPhos or XPhos can enhance catalytic activity, particularly for challenging substrates.

-

Base: A base is required to activate the organoboron species.[11] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.[9][13]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

| Reagent/Material | Grade | Supplier |

| This compound | ≥97% | Commercially Available |

| Arylboronic Acid | ≥95% | Commercially Available |

| Pd(dppf)Cl₂ | Catalyst Grade | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |

| 1,4-Dioxane | Anhydrous | Commercially Available |

| Water | Deionized | --- |

Step-by-Step Methodology:

-

To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.05-0.10 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture at 80-100 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[13]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[13]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1,3-dimethyl-1H-indazole.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[14][15] This reaction has broad substrate scope and functional group tolerance, making it highly valuable in medicinal chemistry.[14]

Causality Behind Experimental Choices:

-

Palladium Catalyst & Ligand: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination.[16] Sterically hindered and electron-rich biaryl phosphine ligands, such as Xantphos, RuPhos, or SPhos, are often used in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[17][18] These ligands facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[14]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[19] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[17][20]

-

Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used to prevent unwanted side reactions.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[1]

Protocol: Buchwald-Hartwig Amination of this compound with a Primary or Secondary Amine

| Reagent/Material | Grade | Supplier |

| This compound | ≥97% | Commercially Available |

| Amine | ≥98% | Commercially Available |

| Pd₂(dba)₃ | Catalyst Grade | Commercially Available |

| Xantphos | Ligand Grade | Commercially Available |

| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

Step-by-Step Methodology:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv.) and Xantphos (0.04 equiv.) to a dried reaction vessel.

-

Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

-

To this catalyst mixture, add this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).[17]

-

Seal the reaction vessel and heat the mixture to 100-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[17]

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-1,3-dimethyl-1H-indazole derivative.

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[21] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[21][22]

Causality Behind Experimental Choices:

-

Catalyst System: A dual-catalyst system is typically employed, consisting of a palladium(0) complex (e.g., generated from Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).[21] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent.

-

Solvent: The amine base often serves as the solvent, but other solvents like THF or DMF can also be used. Anhydrous and anaerobic conditions are generally required.[21]

Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

| Reagent/Material | Grade | Supplier |

| This compound | ≥97% | Commercially Available |

| Terminal Alkyne | ≥98% | Commercially Available |

| PdCl₂(PPh₃)₂ | Catalyst Grade | Commercially Available |

| Copper(I) Iodide (CuI) | ≥98% | Commercially Available |

| Triethylamine (Et₃N) | Anhydrous | Commercially Available |